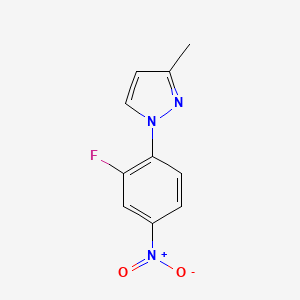

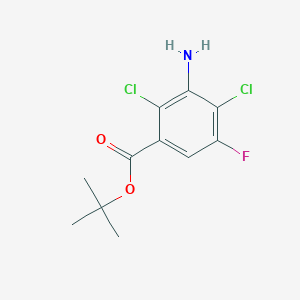

1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms . Pyrazole derivatives are known for their wide range of biological activities.

Synthesis Analysis

While specific synthesis methods for “1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole” were not found, similar compounds such as “1-(2-fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine” have been synthesized and single crystals were grown successfully by slow evaporation solution growth technique at room temperature .Wissenschaftliche Forschungsanwendungen

Herbicidal Applications

Pyrazole nitrophenyl ethers, related chemically to the compound , have been identified as novel herbicides inhibiting protoporphyrinogen IX oxidase. The transition from nitro to trifluoromethyl groups in these compounds has led to significant pre-emergent activity against narrowleaf weed species. This suggests potential for the development of new herbicidal agents utilizing similar chemical frameworks (Clark, 1996).

Synthetic Methodologies

A significant area of application involves the development of synthetic methodologies for unsymmetrical 3,5-dialkyl-1-arylpyrazoles, where compounds like 1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole serve as key intermediates or reactants. Such methodologies enhance the accessibility of pyrazole derivatives for further chemical exploration (Wang, Tan, & Zhang, 2000).

Microwave-Assisted Synthesis

Research has demonstrated microwave-assisted synthetic routes to novel pyrazole derivatives, indicating efficient pathways to access fluorinated compounds. This approach, leveraging fluorine-containing building blocks, signifies the compound's role in facilitating the synthesis of structurally diverse molecules with potential biological activities (Althagafi & Shaaban, 2017).

Solution and Solid-Phase Synthesis

The compound has been utilized in solution and solid-phase synthesis processes to generate 1-pyrazol-3-ylbenzimidazoles, showcasing its versatility as a precursor in synthesizing heterocyclic compounds. This highlights its potential for creating libraries of compounds for further evaluation in various fields (Portilla et al., 2008).

Process Development for Antibacterial Candidates

There has been exploratory development for large-scale preparation of novel antibacterial candidates, where 1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole served as a key intermediate. This underscores the compound's significance in the development of new pharmaceuticals through optimized synthetic strategies (Yang et al., 2014).

Eigenschaften

IUPAC Name |

1-(2-fluoro-4-nitrophenyl)-3-methylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c1-7-4-5-13(12-7)10-3-2-8(14(15)16)6-9(10)11/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOLYRIEQCSFJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2544897.png)

![2-chloro-N-[phenyl(thiophen-2-yl)methyl]acetamide](/img/structure/B2544898.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2544902.png)

![(3As,5R)-5-hydroxy-1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3-one](/img/structure/B2544906.png)

![N-(4-methoxyphenyl)-2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2544908.png)

![5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2544914.png)

![3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile](/img/structure/B2544918.png)